molecular formula C23H27NO5 B558013 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid CAS No. 141743-30-8

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid

Cat. No. B558013
CAS RN: 141743-30-8
M. Wt: 397,46*181,32 g/mole
InChI Key: DQKLNGZVBIUOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an unnatural amino acid derived from a C-H Activation methodology . It’s also known as 乙酸 [ [2- (FMOC-氨基)乙酰氨基]甲基]酯 氨基甲酸,N- [2- [ [ (乙酰氧基)甲基]氨基]-2-氧乙基]-,9H-氟-9-基甲基酯 in Chinese .


Synthesis Analysis

The synthesis of this compound involves a Pd-mediated C-C bond formation which can be made in tandem with 2-Methylpyridine . More specific details about the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular formula of this compound is CHNO . The average mass is 502.558 Da and the monoisotopic mass is 502.210388 Da .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.36 . It’s a solid at room temperature and should be stored in a dry place at 2-8°C . The boiling point is 602.6°C at 760 mmHg .

Scientific Research Applications

Fmoc-N-(2-tert-butoxyethyl)glycine: Scientific Research Applications

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-13-12-24(14-21(25)26)22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKLNGZVBIUOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid

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